Cas no 1267061-18-6 (7-Fluorobenzoxazole)

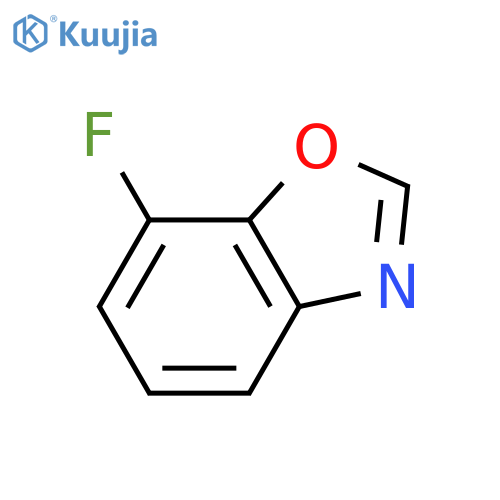

7-Fluorobenzoxazole structure

商品名:7-Fluorobenzoxazole

CAS番号:1267061-18-6

MF:C7H4FNO

メガワット:137.111165046692

MDL:MFCD19374434

CID:4566064

PubChem ID:68609253

7-Fluorobenzoxazole 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-1,3-benzoxazole

- 7-Fluorobenzoxazole

- PC48343

- FCH1132404

- SY129983

- 7-Fluorobenzo[d]oxazole

- AKOS022468210

- CS-0443882

- 1267061-18-6

- AC3567

- EN300-387826

- PS-11810

- MFCD19374434

- SCHEMBL3352320

-

- MDL: MFCD19374434

- インチ: 1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H

- InChIKey: QTRWHOLUEQVYGR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=C1OC=N2

計算された属性

- せいみつぶんしりょう: 137.027691913g/mol

- どういたいしつりょう: 137.027691913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 1.9

7-Fluorobenzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531996-250 mg |

7-Fluoro-1,3-benzoxazole; . |

1267061-18-6 | 250MG |

€155.70 | 2023-07-11 | ||

| Apollo Scientific | PC48343-5g |

7-Fluoro-1,3-benzoxazole |

1267061-18-6 | tech | 5g |

£968.00 | 2025-02-21 | |

| Enamine | EN300-387826-0.25g |

7-fluoro-1,3-benzoxazole |

1267061-18-6 | 0.25g |

$1078.0 | 2023-03-02 | ||

| Enamine | EN300-387826-0.5g |

7-fluoro-1,3-benzoxazole |

1267061-18-6 | 0.5g |

$1124.0 | 2023-03-02 | ||

| abcr | AB531996-1 g |

7-Fluoro-1,3-benzoxazole; . |

1267061-18-6 | 1g |

€315.90 | 2023-07-11 | ||

| Enamine | EN300-387826-0.05g |

7-fluoro-1,3-benzoxazole |

1267061-18-6 | 0.05g |

$983.0 | 2023-03-02 | ||

| Enamine | EN300-387826-2.5g |

7-fluoro-1,3-benzoxazole |

1267061-18-6 | 2.5g |

$2295.0 | 2023-03-02 | ||

| abcr | AB531996-5 g |

7-Fluoro-1,3-benzoxazole; . |

1267061-18-6 | 5g |

€867.70 | 2023-07-11 | ||

| abcr | AB531996-1g |

7-Fluoro-1,3-benzoxazole; . |

1267061-18-6 | 1g |

€608.40 | 2025-02-20 | ||

| abcr | AB531996-250mg |

7-Fluoro-1,3-benzoxazole; . |

1267061-18-6 | 250mg |

€281.60 | 2025-02-20 |

7-Fluorobenzoxazole 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1267061-18-6 (7-Fluorobenzoxazole) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1267061-18-6)7-Fluorobenzoxazole

清らかである:99%

はかる:5g

価格 ($):511.0